A Technical Guide to the Physical Properties of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
A Technical Guide to the Physical Properties of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
This technical guide provides an in-depth overview of the core physical and chemical properties of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane, a chiral organic compound significant in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding.
Chemical Identity and Structure
(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is a sulfonate ester derivative of cyclohexane.[1] Its specific stereochemistry, denoted by the (1R,2R) configuration, is a critical feature for its application in chiral synthesis.[2][3] The presence of two methanesulfonyloxymethyl groups makes it a valuable intermediate in various chemical transformations, particularly as a chiral alkylating agent or cross-linking reagent.[1][2]
Synonyms:
-
(1R,2R)-1,2-Cyclohexanedimethanol 1,2-Dimethanesulfonate[4][5]
-
(1R-trans)-1,2-Cyclohexanedimethanol dimethanesulfonate[4]
-
[(1R,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate[5]
-
Lurasidone Impurity 40[5]
Physical and Chemical Properties
The physical properties of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O₆S₂ | [4][5][6] |
| Molecular Weight | 300.39 g/mol | [4][6] |
| CAS Number | 186204-35-3 | [4][5] |
| Appearance | Off-white solid | [1][3][7] |
| Melting Point | 86-90 °C | [3][4] |
| Boiling Point | 495.3 °C at 760 mmHg | [7] |
| Density | 1.27 g/cm³ | [7] |
| Flash Point | 253.3 °C | [7] |
| Solubility | Likely has moderate solubility in polar organic solvents.[2] Insoluble in water.[8] | [2][8] |
| Storage Temperature | Room Temperature, sealed in a dry environment.[1] | [1] |
Experimental Protocols
A. Synthesis of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane
A general synthetic route involves the reaction of (1R,2R)-1,2-cyclohexanedimethanol with methanesulfonyl chloride.[1][9]
Protocol:
-
(1R,2R)-1,2-cyclohexanedimethanol is dissolved in a suitable organic solvent, such as methylisobutyl ketone, along with a base like triethylamine.[9]
-
The solution is cooled to a low temperature, typically between 0°C and 5°C.[9]
-
Methanesulfonyl chloride (mesyl chloride) is then added dropwise to the cooled solution over a period of time (e.g., 60 minutes).[9]
-
The reaction mixture is stirred until completion.[9]
-
Water is added to the mixture, and the organic and aqueous phases are separated.[9]
-
The organic phase is concentrated to yield (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane.[9] The resulting product can be further purified by column chromatography or recrystallization.[1]
B. Determination of Physical Properties
Standard laboratory techniques are employed to determine the physical properties of the compound:
-
Melting Point: Determined using a calibrated melting point apparatus. A small sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
-
Boiling Point: Measured using distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.
-
Solubility: Assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, acetone, polar organic solvents) at a specific temperature. The mixture is agitated, and the degree of dissolution is observed visually.
Visualizations
A. Synthesis Workflow
The following diagram illustrates the synthetic pathway for (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane.
B. Role as a Pharmaceutical Intermediate
This compound is a crucial intermediate in the synthesis of the antipsychotic drug Lurasidone.[3][4] The logical relationship is depicted below.
Applications and Safety
(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is primarily used in organic synthesis, with its most notable application being an intermediate in the production of Lurasidone, a medication for treating schizophrenia and bipolar depression.[3][4] It is also used in the synthesis of other organic intermediates.[10]
Due to its nature as a sulfonate ester, it is expected to be reactive towards strong nucleophiles and bases.[1] Therefore, appropriate safety precautions, including the use of personal protective equipment such as gloves and safety goggles, should be taken when handling this compound.[1] It should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[1]
References
- 1. guidechem.com [guidechem.com]
- 2. CAS 186204-35-3: (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)… [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane - Protheragen [protheragen.ai]
- 5. 1,2-Bis(methanesulfonyloxymethyl)cyclohexane, (1R,2R)- | C10H20O6S2 | CID 253483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane | 186204-35-3 [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. sinochlorine.com [sinochlorine.com]
- 9. (R,R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]
- 10. guidechem.com [guidechem.com]
